molecular formula C12H17NO3 B1517859 3-Amino-4-(isopentyloxy)benzoic acid CAS No. 1096879-46-7

3-Amino-4-(isopentyloxy)benzoic acid

Cat. No. B1517859
CAS RN: 1096879-46-7
M. Wt: 223.27 g/mol
InChI Key: WCRXLOVISGRZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-4-(isopentyloxy)benzoic acid is an organic compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.27 g/mol . The compound is a solid and should be stored at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17NO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 223.27 g/mol . The compound should be stored at 2-8°C . More specific physical and chemical properties such as solubility, melting point, and boiling point are not available in the sources I found.

Scientific Research Applications

Biosynthesis and Natural Product Synthesis

3-Amino-4-(isopentyloxy)benzoic acid is related to derivatives involved in the biosynthesis of a wide range of natural products. For instance, 3-amino-5-hydroxybenzoic acid (3,5-AHBA) serves as a precursor for several families of natural products, including ansamycins and mitomycins, highlighting its importance in the synthesis of complex molecules with diverse biological activities (Kang, Shen, & Bai, 2012).

Microbial Biosynthesis

The use of microbial systems for the biosynthesis of amino-benzoic acid derivatives showcases the potential of biotechnological approaches in producing valuable compounds. For example, a microbial biosynthetic system was established for de novo production of 3-amino-benzoic acid (3AB) from glucose in Escherichia coli. By employing a co-culture engineering strategy, significant improvements in 3AB production were achieved, demonstrating the application of metabolic engineering for the synthesis of benzoic acid derivatives (Zhang & Stephanopoulos, 2016).

Synthetic Chemistry and Drug Development

The synthesis of novel amino acids and derivatives, such as 4-Amino-3-(aminomethyl)benzoic acid, underscores the role of these compounds as building blocks for peptidomimetics and other pharmaceuticals. These derivatives can be used for the creation of novel drugs and materials, indicating the versatility of amino-benzoic acid compounds in synthetic chemistry and drug development (Pascal, Sola, Labéguère, & Jouin, 2000).

Material Science and Conductive Polymers

Research into the doping of polyaniline with benzoic acid and its derivatives has revealed the potential of these compounds in the development of conductive materials. Such materials could have applications ranging from electronic devices to advanced coatings, demonstrating the broad utility of benzoic acid derivatives in material science (Amarnath & Palaniappan, 2005).

Analytical and Diagnostic Tools

The development of fluorescence probes based on benzoic acid derivatives for detecting reactive oxygen species illustrates the application of these compounds in analytical chemistry and diagnostics. Such probes are essential tools for studying cellular processes, indicating the role of benzoic acid derivatives in biomedical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Mechanism of Action

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, and H319 . These indicate that the compound can cause skin irritation, serious eye damage, and may be harmful if swallowed or in contact with skin . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

3-amino-4-(3-methylbutoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRXLOVISGRZSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=C(C=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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